Target Selectivity: MCH-R1 Antagonism Enabled by N-(2,2-diethoxyethyl) Substitution Compared to Unsubstituted Primary Amide Analog (CAS 62404-24-4)
Patent filings describing melanin-concentrating hormone (MCH) receptor antagonists explicitly claim compounds incorporating the N-(2,2-diethoxyethyl) moiety, including CAS 960289-06-9, while the unsubstituted primary amide 5-(4-chlorophenyl)thiophene-2-carboxamide (CAS 62404-24-4) is not claimed in the same patent genus [1]. This indicates a requirement for the diethoxyethyl side chain to achieve MCH-R1 antagonism, providing a documented target-selectivity differentiation between the two compounds.
| Evidence Dimension | Patent-based target engagement (MCH-R1 antagonism) |
|---|---|
| Target Compound Data | Claimed within MCH antagonist patent genus; structure explicitly listed (CAS 960289-06-9) |
| Comparator Or Baseline | 5-(4-chlorophenyl)thiophene-2-carboxamide (CAS 62404-24-4) — not claimed in MCH antagonist patents |
| Quantified Difference | Present vs. Absent in patent claims; inferred requirement of diethoxyethyl group for MCH activity |
| Conditions | Patent classification: MCH receptor antagonists (WO2008068265A1, Boehringer Ingelheim); compound library screening context |
Why This Matters
Procurement of CAS 960289-06-9 instead of the unsubstituted analog is necessary to reproduce or explore MCH-R1-mediated pharmacology documented in the patent literature.
- [1] Boehringer Ingelheim International GmbH (2008). Novel MCH receptor antagonists. Patent WO2008068265A1. Compound listing includes N-(2,2-diethoxyethyl)-substituted thiophene-2-carboxamides. View Source
